6-(4-己基苯基)-6-氧代己酸

描述

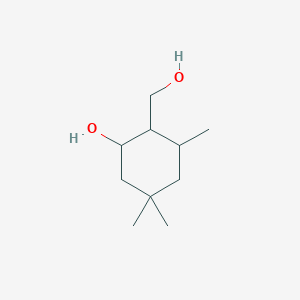

6-(4-Hexylphenyl)-6-oxohexanoic acid, also known as 6-(4-Hexylphenyl)-6-oxohexanoic acid, is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Hexylphenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Hexylphenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化活性分析方法

Munteanu 和 Apetrei (2021) 的综合综述讨论了用于确定抗氧化活性的分析方法,这与了解像 6-(4-己基苯基)-6-氧代己酸这样的化合物在研究抗氧化特性时的行为有关。他们对基于氢原子转移、电子转移和混合方法的检测进行了深入分析,这对于评估各种化合物的潜在抗氧化能力至关重要 (Munteanu & Apetrei, 2021)。

烷基酚的环境归趋

Ying、Williams 和 Kookana (2002) 综述了烷基酚乙氧基化物 (APE) 的环境归趋及其降解为烷基酚,这与 6-(4-己基苯基)-6-氧代己酸具有相似的结构。本研究强调了了解此类化合物的环境持久性和潜在的内分泌干扰作用的重要性 (Ying 等人,2002)。

环己烷的氧化

Abutaleb 和 Ali (2021) 对环己烷的氧化进行了文献综述,这是一个与尼龙制造中的前体环己醇和环己酮的生产有关的过程。了解这些反应可以深入了解 6-(4-己基苯基)-6-氧代己酸在工业环境中的化学行为和潜在应用 (Abutaleb & Ali, 2021)。

膦酸的应用

Sevrain 等人 (2017) 讨论了膦酸的合成和应用,重点介绍了它们在药物开发、材料科学和生物活性剂中的用途。这篇综述可以为探索 6-(4-己基苯基)-6-氧代己酸及其衍生物在类似领域的应用提供一个框架 (Sevrain 等人,2017)。

生物质的生物技术路线

Gao、Ma 和 Xu (2011) 探索了基于生物质中乳酸生产的生物技术路线,强调了生物质衍生化学品在绿色化学应用中的潜力。这项研究可以提供对 6-(4-己基苯基)-6-氧代己酸的生物基生产和应用潜力的展望 (Gao 等人,2011)。

增强 PEDOT:PSS 的电导率

Shi 等人 (2015) 综述了提高 PEDOT:PSS(一种导电聚合物)的电导率的方法。虽然没有直接关系,但操纵聚合物特性的方法可以为修改 6-(4-己基苯基)-6-氧代己酸以满足特定应用提供思路 (Shi 等人,2015)。

未来方向

Organic ultrathin semiconductor nanostructures, which might include compounds like “6-(4-Hexylphenyl)-6-oxohexanoic acid”, have attracted attention due to their excellent charge transport capability, favorable flexibility, solution-processability, and adjustable photoelectric properties . These properties provide opportunities for next-generation optoelectronic applications .

属性

IUPAC Name |

6-(4-hexylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVPJPCDSQNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571105 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-77-6 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)